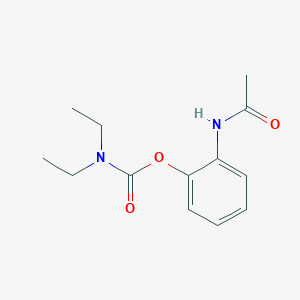

2-Acetamidophenyl diethylcarbamate

Description

2-Acetamidophenyl diethylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis

Properties

IUPAC Name |

(2-acetamidophenyl) N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-4-15(5-2)13(17)18-12-9-7-6-8-11(12)14-10(3)16/h6-9H,4-5H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEQGALKZWAJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=CC=C1NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetamidophenyl diethylcarbamate can be synthesized through a multi-step process involving the reaction of 2-acetamidophenol with diethylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The general reaction scheme is as follows:

Step 1: 2-Acetamidophenol is reacted with diethylcarbamoyl chloride in the presence of triethylamine.

Step 2: The reaction mixture is stirred at room temperature for several hours.

Step 3: The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-acetamidophenyl diethylcarbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidophenyl diethylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the diethylcarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

2-Acetamidophenyl diethylcarbamate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Industrial Applications: Used in the production of pesticides and herbicides due to its carbamate structure.

Mechanism of Action

The mechanism of action of 2-acetamidophenyl diethylcarbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

2-Acetamidophenol: A precursor in the synthesis of 2-acetamidophenyl diethylcarbamate.

Diethylcarbamoyl Chloride: Used in the synthesis of various carbamate compounds.

N-Phenylcarbamates: A class of compounds with similar structures and applications.

Uniqueness

2-Acetamidophenyl diethylcarbamate is unique due to its specific structure, which combines the properties of both acetamidophenol and diethylcarbamate. This combination imparts unique chemical reactivity and potential biological activities, making it valuable in various research and industrial applications.

Biological Activity

2-Acetamidophenyl diethylcarbamate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

2-Acetamidophenyl diethylcarbamate is characterized by its unique structure that combines an acetamido group with a diethylcarbamate moiety. This structural configuration contributes to its chemical reactivity and biological activity.

Target Organisms

Research indicates that 2-acetamidophenyl diethylcarbamate exhibits inhibitory effects against various pathogens. Notably, it has shown significant activity against Rhizoctonia solani, a pathogenic fungus responsible for various plant diseases. The compound disrupts the normal morphology of the fungus, leading to hyphal swelling and deformities, which ultimately inhibit its growth.

Biochemical Pathways

The compound's action involves several biochemical pathways:

- Enzyme Inhibition : It inhibits enzymes such as β-1,3-glucanase and ATPase, which are crucial for fungal cell wall integrity and energy metabolism.

- Nitric Oxide Synthase Pathway : Similar compounds have been noted to affect nitric oxide synthase, enhancing immune responses against parasitic infections.

Pharmacokinetics

2-Acetamidophenyl diethylcarbamate is well absorbed when administered orally, widely distributed throughout the body, metabolized primarily in the liver, and excreted via urine. Its pharmacokinetic profile suggests potential for systemic therapeutic effects.

Antimicrobial Properties

The compound has been studied for its antimicrobial properties. It shows promise as an agent against various bacterial strains and fungi, making it a candidate for developing new antimicrobial therapies.

Anti-inflammatory Effects

Research indicates that 2-acetamidophenyl diethylcarbamate may also possess anti-inflammatory properties by modulating cyclooxygenase pathways, which are critical in inflammatory processes.

Case Studies and Research Findings

Several studies have documented the biological activity of 2-acetamidophenyl diethylcarbamate:

- Fungal Inhibition Study : A laboratory study demonstrated that treatment with 2-acetamidophenyl diethylcarbamate resulted in a significant reduction in the growth of Rhizoctonia solani, with observable morphological changes in the fungal hyphae.

- Pharmacological Evaluation : In vivo studies indicated that lower doses of the compound could enhance enzymatic activities beneficial for metabolic processes without causing toxicity, while higher doses led to adverse effects such as cellular damage.

Summary of Findings

| Property | Details |

|---|---|

| Target Organism | Rhizoctonia solani |

| Mechanism of Action | Inhibition of β-1,3-glucanase; modulation of nitric oxide synthase |

| Pharmacokinetics | Well absorbed orally; metabolized in the liver; excreted via urine |

| Biological Activities | Antimicrobial; anti-inflammatory |

| Case Study Findings | Significant fungal growth inhibition; dose-dependent effects on metabolism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.